SIS17: A Technical Guide to a Selective HDAC11 Inhibitor
SIS17: A Technical Guide to a Selective HDAC11 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone Deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family, distinguished by its unique enzymatic function as an efficient ε-N-myristoyllysine hydrolase, or "defatty-acylase," rather than a traditional histone deacetylase.[1][2] This distinct activity profile has implicated HDAC11 in a variety of pathological and physiological processes, including immune regulation, metabolic disorders, and cancer, making it a compelling therapeutic target.[1] The development of selective inhibitors is crucial to dissect its biological functions and to minimize off-target effects associated with pan-HDAC inhibitors.[1] SIS17 has emerged as a potent, cell-permeable, and highly selective inhibitor of HDAC11.[2] Developed through an activity-guided design approach, SIS17 mimics the long-chain fatty acyl lysine substrate of HDAC11, enabling potent and specific target engagement.[2] This document provides a comprehensive technical overview of SIS17, including its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical Properties and Structure
SIS17 is an alkyl hydrazide containing a thiophene ring, designed to occupy the active site of HDAC11 which accommodates long-chain fatty acids.[1][2] While its long alkyl chain is key to its potency and selectivity, it may also contribute to limited aqueous solubility.[1]
-
Chemical Name: SIS17
-
Molecular Formula: C21H38N2OS[3]
-
Molecular Weight: 366.60 g/mol [3]
-
Class: Alkyl hydrazide[1]
Quantitative Data: Inhibitory Activity and Selectivity
SIS17 demonstrates potent and selective inhibition of HDAC11's demyristoylation activity. Its efficacy has been quantified using various substrates, highlighting its specificity for its intended target.
Table 1: In Vitro Inhibitory Activity of SIS17 against HDAC11
| Compound | Substrate | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| SIS17 | Myristoyl-H3K9 peptide | HPLC-based | 0.83 µM | [2][3][4][5] |
| SIS17 | Myristoyl-H3K9 peptide | (Reported as) | 0.85 µM | [1] |
| SIS17 | Myristoyl-SHMT2 peptide | In Vitro Assay | 270 nM |[2] |
Table 2: Selectivity Profile of SIS17
| HDAC/Sirtuin Isoform | Class | % Inhibition at 100 µM SIS17 | Reference |
|---|---|---|---|
| HDAC1 | Class I | Not significant | [2] |
| HDAC8 | Class I | Not significant | [2] |
| HDAC4 | Class IIa | Not significant | [2] |
| SIRT1 | Class III | Not significant | [2] |
| SIRT2 | Class III | Not significant | [2] |
| SIRT3 | Class III | Not significant | [2] |
| SIRT6 | Class III | Not significant |[2] |
Mechanism of Action and Signaling Pathways
SIS17 functions by directly inhibiting the defatty-acylase activity of HDAC11.[2] A primary physiological substrate of HDAC11 is the metabolic enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[2][6] By preventing the HDAC11-mediated demyristoylation of SHMT2, SIS17 modulates downstream signaling pathways, most notably the Type I Interferon (IFN) response.[2][6]
Regulation of Type I Interferon Signaling
HDAC11 negatively regulates the Type I IFN pathway.[6] Myristoylated SHMT2 acts to deubiquitinate the Type I Interferon receptor, IFNαR1, stabilizing it at the cell surface and promoting downstream signaling.[2][6] HDAC11 removes this myristoyl group, leading to IFNαR1 ubiquitination, degradation, and a dampened IFN response.[6] By inhibiting HDAC11, SIS17 preserves the myristoylated state of SHMT2, thereby increasing IFNαR1 levels and enhancing Type I IFN signaling.[2][6]
Experimental Protocols
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from the methodology used in the initial characterization of SIS17.[2] It measures the ability of an inhibitor to prevent HDAC11 from removing a myristoyl group from a peptide substrate.
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
SIS17 (or other test inhibitors) dissolved in DMSO
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of SIS17 in Assay Buffer.
-
In a microplate, combine recombinant HDAC11 and the diluted SIS17. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the myristoyl-H3K9 peptide substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples by reverse-phase HPLC. Monitor the elution of both the myristoylated substrate and the de-myristoylated product.
-
Quantify the peak areas to determine the percentage of substrate conversion.
-
Calculate the percent inhibition for each SIS17 concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Cellular Target Engagement: SHMT2 Acylation Assay
This assay confirms that SIS17 can enter cells and inhibit HDAC11, leading to an accumulation of its acylated substrate, SHMT2.[2]
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
SIS17 dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., Biotin-Azide, copper catalyst, ligand)
-
Streptavidin-conjugated magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Metabolic Labeling: Culture MCF7 cells and treat them for 6 hours with 50 µM of the alkyne-tagged palmitic acid analog (Alk14) in the presence of varying concentrations of SIS17 (e.g., 0, 12.5, 25, 50 µM).[2]
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail containing biotin-azide to covalently link biotin to the alkyne-labeled, acylated proteins.
-
Affinity Pulldown: Incubate the lysate with streptavidin beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Analysis: Quantify the band intensity. A dose-dependent increase in the SHMT2 signal in SIS17-treated samples indicates successful cellular inhibition of HDAC11.[2]
Conclusion and Future Directions
SIS17 is a valuable chemical probe for elucidating the biological roles of HDAC11.[2] Its high selectivity distinguishes it from pan-HDAC inhibitors and even other reported HDAC11 inhibitors like FT895, which show activity against other HDACs.[2] The ability of SIS17 to penetrate cells and engage its target, as demonstrated by the increase in SHMT2 acylation, makes it a powerful tool for cellular and in vivo studies.[2] Future research may focus on optimizing the pharmacokinetic properties of SIS17 to improve its potential for clinical translation in diseases where HDAC11 is dysregulated, such as in specific cancers and immune-related disorders.[1][7] Furthermore, its mechanism of enhancing Type I interferon signaling suggests potential applications in virology and immuno-oncology.[2][6]
